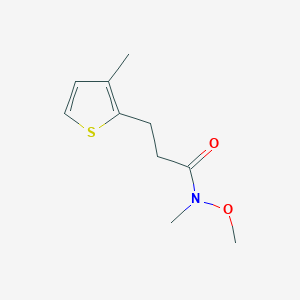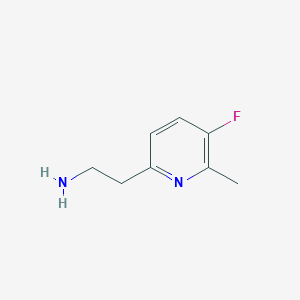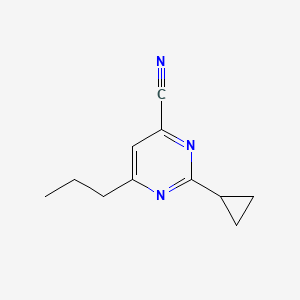
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is a chemical compound that belongs to the class of amides It features a thiophene ring, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical and biological studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide can be achieved through several methods. One common approach involves the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide using whole cells of Rhodotorula glutinis. This method yields the desired compound with high enantioselectivity and conversion rates .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic systems to achieve the desired enantiomeric excess. Catalysts such as ruthenium/chiral ligand complexes, lithium aluminium hydride/chiral amino alcohol ligands, and borane/chiral oxazaborolidine have been employed to enhance the efficiency and selectivity of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides and thiophenes.
Aplicaciones Científicas De Investigación
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industry: The compound is utilized in the production of various fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound undergoes bioreduction to form an intermediate that inhibits the reuptake of serotonin and norepinephrine, thereby exerting its antidepressant effects .
Comparación Con Compuestos Similares
- N-methoxy-N-methyl-3-[(2-tetrahydropyranyl)oxy]propanamide
- N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide
Comparison: N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide is unique due to its thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers higher enantioselectivity and conversion rates in bioreduction reactions, making it a valuable intermediate in pharmaceutical synthesis .
Propiedades
Fórmula molecular |
C10H15NO2S |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-3-(3-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C10H15NO2S/c1-8-6-7-14-9(8)4-5-10(12)11(2)13-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
GDNBKIVUTQPTGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)CCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14867351.png)

![1-(3-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14867361.png)









![N-methoxy-N-methyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14867439.png)

